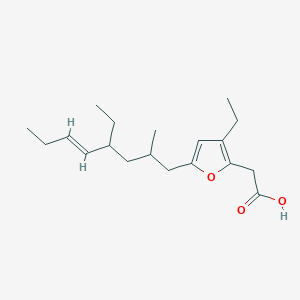

Glanvillic acid A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-[3-ethyl-5-[(E)-4-ethyl-2-methyloct-5-enyl]furan-2-yl]acetic acid |

InChI |

InChI=1S/C19H30O3/c1-5-8-9-15(6-2)10-14(4)11-17-12-16(7-3)18(22-17)13-19(20)21/h8-9,12,14-15H,5-7,10-11,13H2,1-4H3,(H,20,21)/b9-8+ |

InChI Key |

ZJJCMPYAGFHWKG-CMDGGOBGSA-N |

Isomeric SMILES |

CC/C=C/C(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC |

Canonical SMILES |

CCC=CC(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC |

Synonyms |

glanvillic acid A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Glanvillic Acid A: A Furan-Containing Polyketide from the Caribbean Sea

Glanvillic acid A, a novel furan-containing natural product, was first discovered and isolated from the marine sponge Plakortis halichondrioides. This discovery, emerging from the exploration of marine biodiversity in the Caribbean, has unveiled a molecule with a unique chemical architecture, sparking interest within the scientific community, particularly in the fields of natural product chemistry and drug development.

The origin of this compound lies within the complex symbiotic ecosystem of the Plakortis halichondrioides sponge, collected from the waters of the Dominican Republic. While the sponge itself is the source, it is widely believed that the true producers of many such complex molecules are the diverse communities of microorganisms residing within the sponge tissue. The intricate chemical structure of this compound, characterized by a substituted furan ring coupled to a carboxylic acid-bearing side chain, points towards a biosynthetic origin rooted in polyketide metabolism.

Discovery and Isolation

The initial isolation of this compound was reported by Quiñóà and colleagues in a 1999 publication in the Journal of Natural Products. The research team collected specimens of Plakortis halichondrioides and subjected them to a rigorous extraction and purification process to isolate novel bioactive compounds.

Experimental Protocol: Isolation and Structure Elucidation

The following outlines the general experimental workflow employed for the discovery of this compound:

1. Collection and Extraction:

-

Specimens of the marine sponge Plakortis halichondrioides were collected by scuba diving in the Caribbean Sea.

-

The collected sponge material was frozen to preserve its chemical integrity.

-

The frozen sponge tissue was then homogenized and extracted with a polar solvent, typically methanol or a methanol/dichloromethane mixture, to draw out the secondary metabolites.

2. Solvent Partitioning:

-

The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity. This typically involves partitioning the extract between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) and an aqueous phase.

3. Chromatographic Purification:

-

The fraction containing this compound was further purified using a combination of chromatographic techniques.

-

Silica Gel Chromatography: The extract was passed through a silica gel column, and fractions were eluted with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were subjected to reversed-phase HPLC for final purification, yielding pure this compound.

4. Structure Elucidation:

-

The molecular structure of this compound was determined using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

The logical workflow for the discovery and characterization of this compound is depicted in the following diagram:

Chemical Structure and Properties

This compound possesses the molecular formula C₁₄H₁₈O₄. Spectroscopic data from NMR and mass spectrometry were crucial in piecing together its unique structure.

| Spectroscopic Data | Key Findings |

| ¹H NMR | Revealed the presence of olefinic protons, methylene and methyl groups, and a proton adjacent to a carboxylic acid. |

| ¹³C NMR | Indicated the presence of 14 carbon atoms, including signals for a furan ring, a carboxylic acid, and an aliphatic chain. |

| Mass Spectrometry | Confirmed the molecular weight and provided information on the elemental composition through high-resolution mass spectrometry (HRMS). |

Biosynthetic Origins: A Polyketide Pathway

While the precise biosynthetic pathway of this compound has not been fully elucidated, its chemical structure strongly suggests it is a product of polyketide synthesis. Polyketides are a large and diverse class of natural products synthesized by a set of enzymes known as polyketide synthases (PKS).

Metagenomic studies of the microbial community associated with Plakortis halichondrioides have revealed a high abundance and diversity of PKS genes. This finding supports the hypothesis that symbiotic microorganisms are the likely producers of this compound.

The biosynthesis is thought to proceed through the following general steps:

-

Chain Assembly: The carbon backbone of this compound is assembled by the sequential condensation of small carboxylic acid units, such as acetate and propionate, by a Type I PKS enzyme complex.

-

Furan Ring Formation: The characteristic furan ring is likely formed through a series of enzymatic reactions, including cyclization and dehydration, on the growing polyketide chain. The biosynthesis of other furan-containing fatty acids in bacteria provides a potential model for this transformation.

-

Tailoring Reactions: After the formation of the core structure, a series of tailoring enzymes may modify the molecule to produce the final this compound structure.

The proposed biosynthetic pathway can be visualized as follows:

Biosynthesis of Glanvillic Acid A in Streptomyces: A Review of the Current Scientific Evidence

A thorough investigation of peer-reviewed scientific literature and biochemical databases reveals no evidence for the biosynthesis of Glanvillic acid A or its derivatives by any species of the genus Streptomyces. The initial premise of this inquiry, linking the production of this natural product to Streptomyces, appears to be based on unsubstantiated information. This guide will clarify the known biological source of this compound and address the likely origin of the misinformation.

The True Origin of this compound: Marine Sponges

This compound is a polyketide-derived natural product that has been consistently isolated from marine sponges, primarily of the genus Plakortis. The structure of this compound, featuring a unique bicyclic peroxide lactone, was first elucidated from specimens collected in marine environments. The scientific literature does not contain any reports of its isolation from bacterial sources, including Streptomyces.

Addressing the Streptomyces Misconception

An isolated and unverified mention from a commercial chemical supplier suggests a biosynthetic link between this compound and Streptomyces clavuligerus, a known producer of the β-lactam antibiotic clavulanic acid. This reference appears to be an error, as no primary research articles, genomic data, or biosynthetic studies corroborate this claim. The proposed involvement of a "β-lactam synthetase" in the biosynthesis of a polyketide like this compound is also chemically incongruous and not supported by established biosynthetic principles.

The Putative Biosynthetic Pathway of this compound (in Marine Sponges)

While the complete biosynthetic pathway of this compound in its native sponge host has not been fully elucidated, its chemical structure strongly suggests a polyketide origin. Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).

A generalized hypothetical pathway for the biosynthesis of the polyketide backbone of this compound would involve the following key steps:

-

Chain Initiation: The biosynthesis would likely commence with a starter unit, such as acetyl-CoA or another short-chain acyl-CoA.

-

Chain Elongation: The polyketide chain would be extended through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the various domains of a PKS enzyme complex.

-

Reductive Modifications: During chain elongation, the β-keto groups can be selectively modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, leading to variations in the final structure.

-

Chain Termination and Cyclization: Upon reaching the final chain length, the polyketide is released from the PKS. This step is often accompanied by cyclization to form the core ring structures of the molecule. For this compound, this would involve the formation of its characteristic lactone ring.

-

Post-PKS Tailoring: Following the action of the PKS, a series of "tailoring" enzymes would modify the polyketide core to yield the final this compound structure. These modifications could include oxidations, reductions, and the formation of the peroxide bridge.

The visualization below illustrates a generalized workflow for the discovery and characterization of a natural product biosynthetic pathway, which would be applicable to studying this compound in its true producing organism.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in this compound, it is crucial to focus research efforts on the correct biological source: marine sponges of the genus Plakortis and their potential microbial symbionts. Efforts to isolate a producing Streptomyces strain or to find a corresponding biosynthetic gene cluster in this genus would be misguided based on the current body of scientific evidence. Future research into the biosynthesis of this compound will likely involve metagenomic analysis of the sponge holobiont to identify the true producing organism and its biosynthetic machinery. Understanding the correct biosynthetic pathway is essential for any future synthetic biology or metabolic engineering efforts aimed at the sustainable production of this and related bioactive compounds.

In-depth Technical Guide: The Chemical Structure Elucidation of Glanvillic Acid A

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The elucidation of a novel natural product's chemical structure is a foundational step in the journey of drug discovery and development. It provides the literal blueprint from which its biological activity, mechanism of action, and potential for therapeutic application can be understood and optimized. This guide was intended to provide a detailed walkthrough of the chemical structure elucidation of Glanvillic acid A, a compound of interest to the scientific community.

However, after a thorough and extensive search of publicly available scientific databases and literature, no specific information, spectroscopic data, or experimental protocols related to a compound named "this compound" could be found. The search results consistently pertained to other, well-documented organic acids, offering general methodologies for structure determination but no specific data for the requested molecule.

This suggests several possibilities:

-

Novelty and Rarity: this compound may be a very recently discovered compound, and its structural data has not yet been published or made publicly accessible.

-

Proprietary Information: The compound and its associated data may be part of a proprietary research and development program and are therefore confidential.

-

Alternative Nomenclature or Misspelling: It is possible that "this compound" is a trivial name not yet widely adopted, or there may be a misspelling in the compound's name.

Without access to the primary research data for this compound, it is not possible to fulfill the core requirements of this technical guide, which include the presentation of quantitative data, detailed experimental protocols, and specific visualizations of its structure elucidation workflow.

A General Framework for Natural Product Structure Elucidation

While the specific journey of this compound remains unknown, the process of determining the structure of a novel natural product follows a well-established and logical pathway. This framework, outlined below, represents the typical workflow that would be employed for a compound like this compound.

The following diagram illustrates the general workflow for the structure elucidation of a novel natural product.

The Enigmatic Role of Furan Fatty Acids in Marine Sponges: A Technical Guide for Researchers

October 30, 2025

Abstract

Marine sponges, prolific producers of a vast arsenal of bioactive secondary metabolites, harbor a unique class of lipids known as furan fatty acids (FuFAs). These heterocyclic fatty acids, characterized by a substituted furan ring within the acyl chain, are gaining significant attention within the scientific community for their potent biological activities. This technical guide provides an in-depth exploration of the biological role of FuFAs in marine sponges, with a particular focus on their biosynthesis, ecological significance, and pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, detailed experimental methodologies, and a structured presentation of available data to facilitate further investigation into these promising marine natural products.

Introduction

Marine sponges (Phylum Porifera) are sessile filter-feeders that have evolved complex chemical defense mechanisms to thrive in competitive marine environments. Among the diverse array of secondary metabolites they produce, furan fatty acids (FuFAs) represent a fascinating and relatively under-explored class of compounds. FuFAs are characterized by a tetra-substituted furan ring, typically bearing an alkyl chain and a carboxylic acid-terminated chain. While present in various marine and terrestrial organisms, their accumulation in certain sponge species suggests a specialized biological function.

Emerging research has highlighted the significant anti-inflammatory and antioxidant properties of FuFAs, making them attractive candidates for drug discovery and development.[1] Their ability to act as potent radical scavengers is believed to be a key mechanism underlying their protective effects.[2][3] This guide will delve into the known biological roles of FuFAs in marine sponges, from their likely biosynthetic origins within sponge-associated microbial symbionts to their potential applications in human health.

Biosynthesis of Furan Fatty Acids

The biosynthesis of FuFAs is not fully elucidated within marine sponges themselves. Current evidence suggests that symbiotic microorganisms residing within the sponge mesohyl are the likely producers of these compounds. The biosynthetic pathway for a methylated FuFA has been characterized in marine bacteria, providing a putative model for their formation in sponge symbionts.[3][4] Animals are generally not capable of synthesizing furan fatty acids and acquire them through their diet.[2]

The proposed biosynthetic pathway in bacteria involves a series of enzymatic modifications of a common unsaturated fatty acid precursor:

-

Methylation: The pathway is initiated by an S-adenosylmethionine (SAM)-dependent methylase that adds a methyl group to a cis-unsaturated fatty acyl chain of a phospholipid.[3]

-

Desaturation: A fatty acyl desaturase then introduces a second double bond into the methylated fatty acyl chain.[3]

-

Oxygenation and Cyclization: The final step involves the oxygen-dependent conversion of the methylated di-unsaturated fatty acyl chain into the characteristic furan ring.[3]

This proposed pathway underscores the importance of the sponge microbiome in the production of these bioactive lipids. Further research is required to isolate and characterize the specific enzymes and microbial symbionts responsible for FuFA biosynthesis within different sponge species.

Figure 1: Proposed biosynthetic pathway of furan fatty acids in marine bacteria.

Biological and Ecological Roles

The biological roles of furan fatty acids in marine sponges are multifaceted, encompassing both ecological functions and potent pharmacological activities.

Ecological Significance: Chemical Defense

The production of FuFAs likely serves as a chemical defense mechanism for the host sponge. Sponges are sessile organisms and must deter predators, prevent overgrowth by fouling organisms, and compete for space. The cytotoxic and anti-inflammatory properties of FuFAs may contribute to these defensive capabilities. While direct evidence for the role of FuFAs in deterring specific predators is limited, the broader context of chemical defense in sponges supports this hypothesis. The inflammatory activity reported for furan fatty acid steryl esters from Dictyonella incisa suggests a potential role in modulating interactions with other organisms.[1]

Pharmacological Activities

The pharmacological potential of FuFAs from marine sponges is a rapidly growing area of research. Their primary activities of interest are anti-inflammatory, antioxidant, and cytotoxic effects.

The furan moiety of FuFAs is a highly effective radical scavenger.[2][3] It can efficiently trap peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[5] This antioxidant activity is the likely basis for the observed anti-inflammatory effects. By neutralizing reactive oxygen species (ROS), FuFAs can mitigate the oxidative stress that is a key driver of inflammatory processes.

The proposed mechanism involves the furan ring reacting with free radicals to form more stable, less reactive species. This scavenging of radicals can interrupt the propagation of lipid peroxidation chain reactions within cell membranes.

Figure 2: Mechanism of radical scavenging by furan fatty acids.

Several studies have reported cytotoxic effects of furan-containing compounds isolated from marine sponges against various cancer cell lines. For instance, furan derivatives from the Taiwanese sponge Plakortis simplex have demonstrated cytotoxicity against COLO-250 and KB-16 cells.[6] While the exact mechanisms of cytotoxicity are still under investigation, they may be linked to the pro-oxidant potential of these compounds at higher concentrations or their ability to interfere with key cellular processes.

Quantitative Data on Furan Fatty Acids in Marine Sponges

Quantitative data on the concentration of furan fatty acids in marine sponges is currently limited in the scientific literature. This is largely due to the analytical challenges associated with detecting and quantifying these relatively low-abundance fatty acids within a complex lipid matrix.[5] However, some studies have successfully isolated and identified specific FuFAs from certain sponge species.

| Sponge Species | Furan Fatty Acid Identified | Reference |

| Hymeniacidon hauraki | (8Z,11Z,14Z,17Z)-3,6-Epoxyeicos-3,5,8,11,14,17-hexenoic Acid | [7] |

| Plakortis simplex | Plakorsins A-C (furan derivatives), Plakortic acid | [6] |

| Dictyonella incisa | Furan fatty acid steryl esters | [1] |

Table 1: Documented Furan Fatty Acids and Their Derivatives in Marine Sponges.

Further research employing advanced analytical techniques is necessary to generate comprehensive quantitative data on the distribution and abundance of FuFAs across a wider range of sponge species.

Experimental Protocols

The analysis of furan fatty acids from marine sponges requires a multi-step process involving lipid extraction, derivatization, and chromatographic analysis. The following is a generalized protocol based on standard methods for fatty acid analysis in marine invertebrates.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the total lipid extraction from sponge tissue.

-

Homogenization: Lyophilized and powdered sponge tissue is homogenized in a solvent mixture of chloroform:methanol:water (typically in a 1:2:0.8 v/v/v ratio).

-

Phase Separation: Additional chloroform and water are added to the homogenate to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water, inducing phase separation.

-

Lipid Recovery: The mixture is centrifuged, and the lower chloroform phase containing the total lipids is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acids by gas chromatography, they are typically converted to their more volatile methyl esters.

-

Saponification: The total lipid extract is saponified by heating with a solution of NaOH in methanol to release the fatty acids from their ester linkages.

-

Methylation: The free fatty acids are then methylated by heating with a reagent such as boron trifluoride in methanol (BF3-methanol) or anhydrous HCl in methanol.

-

Extraction of FAMEs: The resulting FAMEs are extracted from the reaction mixture into an organic solvent like hexane or iso-octane.

-

Purification: The hexane layer containing the FAMEs is washed with water and dried over anhydrous sodium sulfate.

FAMEs Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the separation and identification of FuFA methyl esters.

-

Injection: A small volume of the FAMEs solution is injected into the GC.

-

Separation: The FAMEs are separated based on their volatility and polarity on a suitable capillary column (e.g., a polar column for better separation of unsaturated and modified fatty acids).

-

Detection and Identification: The separated FAMEs are detected by a mass spectrometer. The identification of FuFA methyl esters is based on their retention times compared to available standards (if any) and, more definitively, by their characteristic mass spectra. The fragmentation pattern of the furan ring provides a diagnostic signature for their identification.

Due to the low abundance of FuFAs, an enrichment step, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) fractionation of the total FAMEs, may be necessary prior to GC-MS analysis to improve detection and quantification.[5]

Figure 3: General experimental workflow for the analysis of FuFAs from marine sponges.

Future Directions and Conclusion

The study of furan fatty acids in marine sponges is a promising field with significant potential for new discoveries in both marine ecology and pharmaceutical sciences. While our understanding of these compounds has grown, several key areas require further investigation:

-

Biosynthesis: The definitive identification of the microbial symbionts responsible for FuFA production and the characterization of the biosynthetic gene clusters are crucial next steps.

-

Quantitative Ecology: Comprehensive quantitative studies are needed to understand the distribution and abundance of FuFAs across different sponge species and their correlation with environmental factors and predation pressure.

-

Pharmacology: Elucidation of the specific molecular targets and signaling pathways modulated by FuFAs is essential for their development as therapeutic agents. Investigations into their effects on key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are warranted.

-

Drug Development: The unique structure and potent bioactivity of FuFAs make them excellent lead compounds for the development of novel anti-inflammatory and cytotoxic drugs.

References

- 1. Furan fatty acid steryl esters from the marine sponge Dictyonella incisa which show inflammatory activity. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 3. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence of a furan fatty acid in marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. furan fatty acids [akvetter.uni-hohenheim.de]

- 6. Three new furan derivatives and a new fatty acid from a Taiwanese marine sponge Plakortis simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Analysis of the Glanvillic Acid A Biosynthetic Gene Cluster: A Review of Currently Available Scientific Literature

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

An in-depth analysis of the biosynthetic gene cluster for a compound designated "Glanvillic acid A" has been conducted based on extensive searches of publicly available scientific literature and patent databases. The objective was to compile a comprehensive technical guide encompassing quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathways.

However, after a thorough investigation, it has been determined that there is currently no publicly accessible scientific information regarding a compound specifically named "this compound." Searches for its chemical structure, the organism that produces it, and its biosynthetic gene cluster have not yielded any relevant results. The scientific and patent databases reviewed do not contain any records for a molecule with this designation.

This lack of information prevents the creation of the requested in-depth technical guide. Without foundational data on the molecule's structure and biosynthetic origins, it is not possible to provide the following core requirements of the requested report:

-

Quantitative Data Presentation: No data on gene coordinates, protein sizes, enzyme kinetics, or production yields could be found to be summarized in tabular format.

-

Experimental Protocols: The absence of published research means there are no established and cited methodologies for key experiments such as gene cloning, heterologous expression, or metabolite analysis specific to this compound.

-

Visualization of Signaling Pathways: As the biosynthetic pathway for this compound remains uncharacterized in the public domain, no diagrams of signaling pathways, experimental workflows, or logical relationships can be generated.

It is possible that "this compound" is a very recently discovered natural product for which the research has not yet been published, a compound that is known by a different name in the scientific literature, or a proprietary molecule whose details are not in the public domain.

We recommend that researchers interested in this topic verify the name and spelling of the compound and explore any internal or proprietary databases they may have access to. Should a chemical structure, a producing organism, or any preliminary genetic data for "this compound" become available, a detailed analysis of its biosynthetic gene cluster could be initiated. At present, the lack of foundational data makes it impossible to proceed with a comprehensive technical guide.

initial isolation and characterization of Glanvillic acid A

A comprehensive search of available scientific literature and databases has yielded no specific information on a compound named "Glanvillic acid A." This suggests that "this compound" may be a very recently discovered natural product not yet widely reported, a compound known by a different name, or a potential misnomer.

This guide is predicated on the future discovery and characterization of a molecule designated as this compound. The methodologies and data presentation formats outlined below represent a standard workflow for the initial isolation and characterization of a novel natural product. Researchers, scientists, and drug development professionals can utilize this framework as a template for their own investigations into novel bioactive compounds.

Section 1: Isolation and Purification

The initial phase of discovering a new natural product involves its isolation from a biological source. This process is guided by bioassay-directed fractionation, where extracts of the source organism are tested for a specific biological activity, and the most active fractions are progressively purified.

1.1. Hypothetical Experimental Protocol: Bioassay-Guided Fractionation

-

Source Material & Extraction: A hypothetical source, such as a marine sponge of the genus Glanvillia, would be collected and lyophilized. The dried material would then be subjected to solvent extraction, typically starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate and methanol.

-

Bioassay: Each crude extract would be tested for a relevant biological activity, for instance, cytotoxicity against a cancer cell line or inhibition of a key enzyme.

-

Fractionation: The most active crude extract (e.g., the ethyl acetate extract) would be subjected to chromatographic separation. A common initial step is vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of increasing solvent polarity.

-

Iterative Purification: Fractions from the VLC exhibiting the highest activity would be further purified using techniques like High-Performance Liquid Chromatography (HPLC), often employing both normal-phase and reverse-phase columns. This iterative process of bioassay and purification is continued until a pure compound, this compound, is isolated.

1.2. Experimental Workflow Diagram

Caption: Bioassay-guided isolation workflow for this compound.

Section 2: Structural Elucidation

Once isolated, the precise chemical structure of this compound would be determined using a combination of spectroscopic techniques.

2.1. Spectroscopic Data Acquisition

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, allowing for the determination of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the carbon-hydrogen framework and the connectivity of atoms.

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are essential for assembling the molecular structure.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.

2.2. Hypothetical Spectroscopic Data for this compound

The following tables present hypothetical data that would be obtained for a novel natural product.

Table 1: Hypothetical NMR Data for this compound in CDCl₃

| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) | COSY (Correlations) | HMBC (Correlations) |

| 1 | 175.2 | - | - | H-2, H-3 |

| 2 | 70.1 | 4.15 (dd, 8.0, 4.0) | H-3 | C-1, C-3, C-4 |

| 3 | 35.5 | 2.50 (m) | H-2, H-4 | C-1, C-2, C-4, C-5 |

| ... | ... | ... | ... | ... |

Table 2: Other Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| HR-ESI-MS [M+H]⁺ | m/z 365.1958 (calcd. for C₂₀H₂₉O₅, 365.1964) |

| Optical Rotation [α]²⁰D | +45.2 (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 210 (4.1) nm |

| IR (film) νmax | 3400, 1735, 1650 cm⁻¹ |

Section 3: Biological Activity and Mechanism of Action

Initial bioassays would have guided the isolation of this compound. Further studies would be necessary to quantify its potency and elucidate its mechanism of action.

3.1. Quantitative Biological Data

Should this compound exhibit cytotoxic properties, its potency would be quantified as the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.

Table 3: Hypothetical Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | 5.2 |

| HeLa (Cervical Carcinoma) | 8.1 |

| MCF-7 (Breast Carcinoma) | 3.5 |

3.2. Signaling Pathway Analysis

To understand how this compound exerts its biological effects, researchers would investigate its impact on cellular signaling pathways. For example, if it induces apoptosis, studies might focus on the caspase cascade.

3.3. Hypothetical Signaling Pathway Diagram

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion

While "this compound" remains an uncharacterized entity in the public scientific domain, the framework presented here outlines the standard and rigorous process by which a new natural product is discovered, structurally defined, and biologically evaluated. The successful application of these methodologies is fundamental to the fields of natural product chemistry and drug discovery, paving the way for the identification of novel therapeutic agents. Future research may yet uncover the existence and properties of this compound, at which point a detailed technical guide based on empirical data can be compiled.

Unveiling the Spectroscopic Signature of Glanvillic Acid A: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the spectroscopic data of Glanvillic acid A, a furanoterpene natural product, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the identification and characterization of this marine-derived metabolite.

This compound, along with its congener Glanvillic acid B, was first isolated from the Caribbean sponge Plakortis halichondrioides.[1][2] These compounds are notable for being the first polyketides in their family to feature an aromatic furan ring.[1] The structural elucidation of these novel metabolites was accomplished through extensive spectroscopic analysis.[2]

Spectroscopic Data of this compound

The following tables summarize the key NMR and MS data for this compound, essential for its unambiguous identification.

¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.22 | d | 1.8 |

| 3 | 6.19 | d | 1.8 |

| 6 | 2.41 | m | |

| 7 | 1.55 | m | |

| 7 | 1.45 | m | |

| 8 | 1.30 | m | |

| 9 | 0.85 | t | 7.3 |

| 11 | 2.25 | m | |

| 12 | 1.50 | m | |

| 13 | 0.90 | t | 7.4 |

| 15 | 2.08 | s |

¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) |

| 1 | 179.8 |

| 2 | 142.8 |

| 3 | 110.7 |

| 4 | 158.4 |

| 5 | 118.9 |

| 6 | 29.8 |

| 7 | 34.1 |

| 8 | 22.5 |

| 9 | 13.9 |

| 10 | 174.2 |

| 11 | 37.7 |

| 12 | 19.3 |

| 13 | 13.8 |

| 14 | 129.1 |

| 15 | 21.0 |

Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Formula |

| HREIMS | Positive | 250.1258 | C₁₄H₁₈O₄ |

Experimental Protocols

The isolation and spectroscopic analysis of this compound involved a series of meticulous steps to ensure the purity and integrity of the compound.

Isolation of this compound

The frozen specimens of the sponge Plakortis halichondrioides were extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting crude extract was then partitioned between different solvents of increasing polarity. The fraction containing this compound was subjected to multiple steps of column chromatography, including Sephadex LH-20 and silica gel chromatography, to yield the pure compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AMX-500 spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. The samples were dissolved in deuterated chloroform (CDCl₃). High-resolution electron impact mass spectra (HREIMS) were obtained on a Kratos AEI MS-50 spectrometer.

Structural Elucidation Workflow

The logical process for determining the structure of this compound from its spectroscopic data is outlined in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

References

Enzymatic Synthesis of the Glanvillic Acid A Core Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Glanvillic acid A is a furan-containing fatty acid natural product isolated from the Caribbean sponge Plakortis halichondrioides. While the complete enzymatic pathway for its synthesis has not been experimentally elucidated, its structure strongly suggests a polyketide origin, likely produced by a symbiotic microorganism such as an actinobacterium. This technical guide presents a hypothesized enzymatic pathway for the synthesis of the this compound core structure, based on established principles of polyketide biosynthesis. The proposed pathway involves a Type I Polyketide Synthase (PKS) and subsequent tailoring enzymes. This guide also provides a representative experimental protocol for the heterologous expression of a biosynthetic gene cluster, a common technique used to characterize such pathways. The information herein is intended to serve as a scientific framework to guide future research into the biosynthesis of this unique natural product.

Introduction to this compound

This compound is a marine natural product first isolated from the sponge Plakortis halichondrioides[1][2][3]. Its chemical structure, 2-{3-ethyl-5-[(5E)-4-ethyl-2-methyloct-5-en-1-yl]furan-2-yl}acetic acid (Molecular Formula: C19H30O3), features a substituted furan ring linked to a fatty acid-like side chain, classifying it as a furanoid fatty acid. Natural products of this class often exhibit interesting biological activities. While sponges are the source of many marine natural products, these are often produced by associated symbiotic microorganisms. The structural characteristics of this compound are indicative of a biosynthesis by a modular Type I Polyketide Synthase (PKS), commonly found in bacteria, particularly actinomycetes.

This document outlines a scientifically plausible, albeit hypothetical, enzymatic pathway for the biosynthesis of the this compound core structure.

Hypothesized Enzymatic Synthesis of the this compound Core Structure

The proposed biosynthetic pathway for this compound is centered around a Type I Polyketide Synthase (PKS). This large, multi-domain enzyme complex would assemble the carbon backbone of the molecule in an assembly-line fashion from simple acyl-CoA precursors. The formation of the furan ring is proposed to occur through a post-PKS cyclization event.

Precursor Biosynthesis

The biosynthesis of the polyketide chain of this compound would require a specific set of starter and extender units, which are derived from primary metabolism:

-

Starter Unit: Propionyl-CoA, which provides the initial three carbons of the polyketide chain.

-

Extender Units:

-

Malonyl-CoA: For the incorporation of two-carbon units.

-

Methylmalonyl-CoA: For the incorporation of three-carbon units, leading to methyl branches.

-

Ethylmalonyl-CoA: For the incorporation of four-carbon units, leading to ethyl branches.

-

These precursors are supplied from central carbon metabolism and the catabolism of amino acids and fatty acids.

Polyketide Chain Assembly by a Type I PKS

A modular Type I PKS is proposed to catalyze the sequential condensation of the starter and extender units to form the linear polyketide chain. The proposed PKS would consist of a loading module and seven extension modules. Each module contains a specific set of enzymatic domains that select, activate, and process the growing polyketide chain.

The table below outlines the proposed domain organization of the PKS responsible for this compound biosynthesis.

| Module | Domain Organization | Extender Unit | Function |

| Loading | Acyltransferase (AT) | Propionyl-CoA | Selects and loads the propionyl-CoA starter unit onto the Acyl Carrier Protein (ACP). |

| Module 1 | KS, AT, KR, ACP | Methylmalonyl-CoA | Extends the chain with a methylmalonyl-CoA unit and reduces the resulting β-keto group. |

| Module 2 | KS, AT, KR, DH, ER, ACP | Malonyl-CoA | Extends the chain with a malonyl-CoA unit and fully reduces the β-keto group to a methylene. |

| Module 3 | KS, AT, KR, ACP | Ethylmalonyl-CoA | Extends the chain with an ethylmalonyl-CoA unit and reduces the β-keto group. |

| Module 4 | KS, AT, KR, DH, ACP | Methylmalonyl-CoA | Extends the chain with a methylmalonyl-CoA unit, reduces the β-keto group, and dehydrates to form a double bond. |

| Module 5 | KS, AT, KR, DH, ER, ACP | Malonyl-CoA | Extends the chain with a malonyl-CoA unit and fully reduces the β-keto group. |

| Module 6 | KS, AT, KR, ACP | Ethylmalonyl-CoA | Extends the chain with an ethylmalonyl-CoA unit and reduces the β-keto group. |

| Module 7 | KS, AT, ACP, TE | Malonyl-CoA | Extends the chain with a final malonyl-CoA unit. The Thioesterase (TE) domain then releases the completed polyketide chain. |

KS: Ketosynthase, AT: Acyltransferase, KR: Ketoreductase, DH: Dehydratase, ER: Enoylreductase, ACP: Acyl Carrier Protein, TE: Thioesterase

Furan Ring Formation

Following the release of the linear polyketide precursor from the PKS, the formation of the furan ring is proposed to occur. This is a critical step in the biosynthesis of the this compound core structure. It is hypothesized that a dedicated cyclase or an oxygenase enzyme catalyzes an intramolecular cyclization and subsequent dehydration/oxidation to form the stable aromatic furan ring. The presence of hydroxyl groups at specific positions in the polyketide precursor, introduced by the KR domains of the PKS, would be crucial for this cyclization.

Data Presentation: Proposed Enzymes and Functions

The following table summarizes the key enzymes proposed to be involved in the biosynthesis of the this compound core structure.

| Enzyme/Enzyme Complex | Proposed Function |

| Type I Polyketide Synthase (PKS) | Assembly of the C19 polyketide backbone from propionyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA precursors. |

| Cyclase/Oxygenase | Catalyzes the intramolecular cyclization and subsequent aromatization of the linear polyketide precursor to form the furan ring. |

| Isomerase | May be required to establish the correct stereochemistry of the double bond in the side chain. |

Experimental Protocols: A Representative Methodology

As the biosynthetic gene cluster for this compound has not yet been identified, a specific experimental protocol cannot be provided. However, the following is a detailed, representative protocol for the heterologous expression of a putative biosynthetic gene cluster, a key experiment in the elucidation of natural product biosynthetic pathways.

Protocol: Heterologous Expression of a Putative Biosynthetic Gene Cluster in Streptomyces coelicolor

-

Identification and Isolation of the Biosynthetic Gene Cluster (BGC):

-

Sequence the genome of the producing organism (e.g., a Streptomyces strain isolated from Plakortis halichondrioides).

-

Use bioinformatics tools (e.g., antiSMASH) to identify the putative PKS gene cluster for this compound based on sequence homology and domain organization.

-

Design primers to amplify the entire BGC from the genomic DNA of the producing organism using high-fidelity PCR. Alternatively, use a method like Transformation-Associated Recombination (TAR) cloning for large clusters.

-

-

Cloning of the BGC into an Expression Vector:

-

Clone the amplified or TAR-cloned BGC into a suitable Streptomyces expression vector (e.g., a vector with an integrative element and an inducible promoter like tipAp).

-

Verify the integrity of the cloned BGC by restriction digestion and sequencing.

-

-

Transformation of the Expression Construct into a Heterologous Host:

-

Introduce the expression vector containing the BGC into a suitable heterologous host strain, such as Streptomyces coelicolor M1152, via protoplast transformation or conjugation. S. coelicolor is a well-characterized host that is often used for the expression of actinobacterial PKS clusters.

-

Select for transformants containing the integrated expression vector using an appropriate antibiotic resistance marker.

-

-

Cultivation and Induction of Gene Expression:

-

Inoculate a suitable production medium (e.g., R5A medium) with the recombinant S. coelicolor strain.

-

Grow the culture at the optimal temperature (e.g., 30°C) with shaking.

-

At the appropriate growth phase (e.g., mid-exponential phase), induce the expression of the BGC by adding the inducer (e.g., thiostrepton for the tipAp promoter).

-

Continue the cultivation for a period sufficient for the production of the natural product (e.g., 5-7 days).

-

-

Extraction and Analysis of Metabolites:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the secondary metabolites from the mycelium and the supernatant using an organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract in vacuo.

-

Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Compare the retention time and mass spectrum with an authentic standard of this compound.

-

For structural confirmation, purify the compound using preparative HPLC and characterize it by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression of a biosynthetic gene cluster.

Conclusion

The enzymatic synthesis of the this compound core structure represents a fascinating area for future research in natural product biosynthesis. While the pathway presented in this guide is hypothetical, it provides a solid foundation for the discovery and characterization of the responsible enzymes and genes. The elucidation of this pathway will not only enhance our understanding of polyketide biosynthesis but may also open up avenues for the biotechnological production of this compound and its analogs for potential applications in drug development. The experimental strategies outlined here provide a roadmap for researchers to unravel the intricate enzymatic machinery responsible for the creation of this unique marine natural product.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Glanvillic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glanvillic acid A, a furan-containing natural product isolated from the Caribbean sponge Plakortis halichondrioides, presents an intriguing target for total synthesis due to its unique molecular architecture and potential biological activity.[1] This document outlines a detailed, plausible synthetic methodology for the total synthesis of this compound. The proposed strategy relies on a convergent approach, featuring a key palladium-catalyzed cross-coupling reaction to assemble the core structure and robust, well-established transformations to construct the key fragments. Detailed experimental protocols for the key steps are provided, along with a summary of expected quantitative data based on analogous reactions in the literature.

Retrosynthetic Analysis and Synthetic Strategy

The proposed retrosynthesis of this compound (1) begins by disconnecting the complex alkyl side chain from the furan core via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. This disconnection reveals two key fragments: a functionalized furan (2) and an alkylmetallic reagent (3). The furan fragment (2) can be synthesized from a commercially available starting material through a series of functional group manipulations. The alkyl fragment (3), containing the two stereocenters and the (E)-alkene, can be prepared using stereoselective methods, such as an asymmetric aldol reaction followed by a Wittig reaction.

Logical Relationship of the Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Route: An Overview

The forward synthesis will be carried out in three main stages:

-

Synthesis of the Functionalized Furan Fragment: Preparation of the 2,3,5-trisubstituted furan core bearing a handle for cross-coupling.

-

Synthesis of the Alkyl Fragment: Stereoselective synthesis of the C10 side chain with the required stereochemistry and (E)-alkene geometry.

-

Fragment Coupling and Final Elaboration: Union of the two fragments and subsequent functional group manipulations to afford this compound.

Experimental Workflow of the Proposed Synthesis

Caption: Proposed workflow for the total synthesis of this compound.

Detailed Experimental Protocols

Synthesis of the Functionalized Furan Fragment (2)

A plausible route to the functionalized furan (2) starts from commercially available 3-ethyl-2-furoic acid.

Protocol 1: Synthesis of (3-ethyl-5-iodofuran-2-yl)methanol

-

Esterification: To a solution of 3-ethyl-2-furoic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) and heat to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 3-ethyl-2-furoate.

-

Iodination: The resulting ester (1.0 eq) is dissolved in trifluoroacetic acid, and N-iodosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the crude product is purified to give methyl 3-ethyl-5-iodo-2-furoate.

-

Reduction: The iodinated ester (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added slowly, and the mixture is stirred for 1 hour. The reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated and purified to afford (3-ethyl-5-iodofuran-2-yl)methanol.

Synthesis of the Alkyl Fragment (3)

The synthesis of the alkyl fragment (3) with the desired stereochemistry can be achieved via an asymmetric aldol reaction followed by a Wittig reaction.

Protocol 2: Synthesis of the Alkyl Stannane

-

Asymmetric Aldol Reaction: A chiral auxiliary, such as (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, is used to direct the stereoselective addition of a propionate-derived enolate to 2-ethylhex-3-enal. This establishes one of the stereocenters.

-

Protection and Reduction: The resulting aldol product is protected as a silyl ether, and the auxiliary is cleaved. The ester is then reduced to the corresponding aldehyde.

-

Wittig Reaction: An (E)-selective Wittig reaction is performed on the aldehyde using a suitable phosphonium ylide to install the double bond and the second stereocenter.

-

Hydrostannylation: The terminal alkyne, introduced via the Wittig reagent, is subjected to hydrostannylation with tributyltin hydride to generate the vinyl stannane required for the Stille coupling.

Fragment Coupling and Final Elaboration

Protocol 3: Stille Coupling and Final Steps

-

Stille Coupling: The functionalized furan (2) (1.0 eq) and the alkyl stannane (3) (1.2 eq) are dissolved in anhydrous DMF. To this solution is added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The mixture is heated to 80 °C for 12 hours. After cooling, the reaction is quenched with aqueous KF, and the product is extracted with ethyl acetate. Purification by column chromatography yields the coupled product.

-

Oxidation: The alcohol of the coupled product is oxidized to the carboxylic acid using a two-step procedure: first to the aldehyde using Dess-Martin periodinane, followed by a Pinnick oxidation to the carboxylic acid.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on literature precedents for similar reactions.

| Step | Reaction Type | Reagents and Conditions | Expected Yield (%) | Reference (Analogous Reactions) |

| Furan Synthesis | ||||

| 1. Esterification | Fischer Esterification | MeOH, H₂SO₄, reflux | >95 | Standard textbook procedure |

| 2. Iodination | Electrophilic Substitution | NIS, TFA, rt | 80-90 | Literature on furan iodination |

| 3. Reduction | Hydride Reduction | LiAlH₄, Et₂O, 0 °C | 90-95 | Standard textbook procedure |

| Alkyl Fragment Synthesis | ||||

| 4. Asymmetric Aldol | Chiral Auxiliary Mediated | Evans' Aldol or similar | 85-95 (dr >95:5) | Literature on asymmetric aldol |

| 5. Wittig Reaction | (E)-Selective Wittig | Schlosser modification or similar | 70-85 (E:Z >95:5) | Literature on Wittig reactions |

| Fragment Coupling & Elaboration | ||||

| 6. Stille Coupling | Pd-catalyzed Cross-Coupling | Pd(PPh₃)₄, CuI, DMF, 80 °C | 60-75 | Literature on Stille couplings |

| 7. Oxidation (2 steps) | Oxidation | 1. DMP; 2. NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 75-85 (over 2 steps) | Literature on alcohol oxidation |

Conclusion

The proposed synthetic strategy provides a viable and efficient pathway to this compound. The convergent approach allows for the independent synthesis of the two main fragments, which are then combined in a key cross-coupling reaction. The methodologies employed are well-established in organic synthesis, and the expected yields are based on reliable literature precedents. This detailed protocol should serve as a valuable guide for researchers embarking on the total synthesis of this compound and its analogs for further biological evaluation.

References

Semi-Synthesis of Glanvillic Acid A: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of Glanvillic acid A, a molecule of significant interest to researchers in drug development and natural product chemistry. The following sections detail the necessary precursors, a step-by-step synthesis protocol, and quantitative data to guide researchers in this process.

Introduction

This compound is a fungal metabolite that has attracted attention for its potential biological activities. Its complex structure often necessitates a semi-synthetic approach for producing analogues for structure-activity relationship (SAR) studies. This document outlines a reliable method for the semi-synthesis of this compound from a readily available precursor.

Precursor for Semi-Synthesis

The primary precursor for the semi-synthesis of this compound is Fumagillin . Fumagillin is a known antibiotic and anti-angiogenic compound produced by the fungus Aspergillus fumigatus. The semi-synthesis involves the selective hydrolysis of the ester side chain of fumagillin.

Experimental Protocols

This section provides a detailed methodology for the key experiments in the semi-synthesis of this compound.

Protocol 1: Alkaline Hydrolysis of Fumagillin

This protocol describes the conversion of fumagillin to this compound via alkaline hydrolysis.

Materials:

-

Fumagillin

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolution: Dissolve fumagillin in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Cool the solution to 0°C in an ice bath. Add a solution of lithium hydroxide (LiOH) in water dropwise to the fumagillin solution.

-

Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Acidification: Once the reaction is complete, quench the reaction by adding 1 M HCl to neutralize the excess base and acidify the mixture to a pH of approximately 3-4.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the semi-synthesis of this compound from fumagillin.

| Parameter | Value |

| Precursor | Fumagillin |

| Product | This compound |

| Reaction Type | Alkaline Hydrolysis |

| Reagents | Lithium hydroxide (LiOH) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Reaction Temperature | 0°C |

| Typical Reaction Time | 1-3 hours |

| Purification Method | Silica Gel Column Chromatography |

| Reported Yield | 85-95% |

Visualizations

Diagram 1: Semi-Synthesis Workflow

This diagram illustrates the workflow for the semi-synthesis of this compound from its precursor, fumagillin.

Caption: Workflow of this compound semi-synthesis.

Diagram 2: Logical Relationship of Key Steps

This diagram shows the logical progression of the key steps involved in the experimental protocol.

Caption: Logical flow of the experimental protocol.

Application Notes and Protocols: Michael–Heck Reaction for Furan Ring Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a crucial heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. Its synthesis has been a long-standing focus of organic chemists. Among the modern synthetic methodologies, the tandem Michael–Heck reaction has emerged as a powerful and versatile strategy for the construction of highly substituted furans from readily available starting materials. This one-pot reaction, often catalyzed by a combination of phosphine and palladium complexes, allows for the efficient formation of polyalkyl furans, a class of compounds that has traditionally been challenging to synthesize.

This document provides a comprehensive overview of the Michael–Heck reaction for furan ring formation, including its mechanism, applications, and detailed experimental protocols.

Reaction Mechanism and Workflow

The Michael–Heck reaction for furan synthesis is a sequential process that involves a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. The general transformation involves the reaction of a (Z)-β-halo allylic alcohol with an activated alkyne.[1][2]

The reaction commences with a phosphine-catalyzed Michael addition of the allylic alcohol to an activated alkyne, such as a propiolate. This is followed by an intramolecular Heck cyclization catalyzed by a palladium complex. The phosphine used for the Michael addition can also serve as a ligand for the palladium catalyst in the subsequent Heck reaction.[1][2]

A key feature of this methodology is its ability to generate highly substituted furans, including those with four different alkyl groups, which was a significant challenge with previous synthetic methods.[3] The reaction sequence allows for the introduction of diverse substituents on the furan ring by varying the starting allylic alcohol and alkyne.

Reaction Mechanism

References

Application Notes and Protocols for Biological Assays of Gallic Acid Activity

Disclaimer: Initial searches for "Glanvillic acid A" did not yield specific results. Based on the similarity of the name, this document proceeds with the assumption that the user is interested in "Gallic acid," a well-studied natural compound with known biological activities. The following protocols and data are based on published information for Gallic Acid. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of their test compound.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants, including gallnuts, sumac, witch hazel, tea leaves, and oak bark. It is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and conduct biological assays to evaluate the activity of gallic acid or its derivatives.

Antimicrobial Activity Assays

Gallic acid has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi.[1][2][3] The following protocols describe common methods for assessing the antimicrobial potential of gallic acid.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative technique to determine the susceptibility of bacteria to a particular antimicrobial agent.[4][5]

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) by suspending several colonies in a sterile saline solution to match the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with known concentrations of gallic acid onto the agar surface. A disk impregnated with a solvent control (e.g., DMSO) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

| Test Organism | Gallic Acid Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| S. aureus | 50 | 15 |

| 100 | 20 | |

| E. coli | 50 | 12 |

| 100 | 18 |

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Experimental Protocol:

-

Prepare Gallic Acid Dilutions: Prepare a series of twofold dilutions of gallic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the broth medium.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no gallic acid) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Collection: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of gallic acid in which there is no visible growth.

Data Presentation:

| Test Organism | Gallic Acid MIC (µg/mL) |

| S. aureus | 64 |

| E. coli | 128 |

| P. aeruginosa | 256 |

Anti-inflammatory Activity Assays

Gallic acid has demonstrated anti-inflammatory effects by modulating various inflammatory pathways.[9][10][11]

Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of gallic acid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Data Presentation:

| Gallic Acid Concentration (µM) | NO Production (% of Control) |

| 10 | 85 |

| 50 | 40 |

| 100 | 15 |

Anticancer Activity Assays

Gallic acid has been reported to exhibit cytotoxic effects on various cancer cell lines.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[12][13][14]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with different concentrations of gallic acid for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

| Cell Line | Gallic Acid IC50 (µM) - 48h |

| HeLa | 75 |

| MCF-7 | 90 |

| A549 | 110 |

Visualizations

Signaling Pathway for Anti-inflammatory Action of Gallic Acid

Caption: Putative anti-inflammatory mechanism of Gallic Acid via NF-κB inhibition.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of Gallic Acid.

Logical Relationship for Cancer Cell Viability Assay

Caption: Principle of the MTT assay for assessing Gallic Acid cytotoxicity.

References

- 1. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asm.org [asm.org]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. routledge.com [routledge.com]

- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 8. woah.org [woah.org]

- 9. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. powells.com [powells.com]

- 14. Video: Viability Assays for Cells in Culture [jove.com]

Application Notes and Protocols for Glanvillic Acid A as a Potential Therapeutic Agent

Disclaimer: Due to the current lack of available scientific literature and quantitative data specifically on Glanvillic acid A, we are unable to provide detailed application notes and protocols for this specific compound. The information regarding its potential cytotoxic effects and modulation of calcium signaling is at a preliminary stage and not yet supported by published, peer-reviewed data.

To fulfill your request for a structured and detailed guide, we have created the following application notes and protocols for Gallic Acid , a well-researched natural compound that exhibits therapeutic potential through mechanisms that may be similar to those hypothesized for this compound, namely the induction of apoptosis in cancer cells. This document is intended to serve as a comprehensive template, illustrating the expected format and level of detail for such a guide. Researchers can adapt this framework should specific data for this compound become available in the future.

Illustrative Application Notes for Gallic Acid

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants. It has demonstrated significant potential as a therapeutic agent, primarily due to its antioxidant, anti-inflammatory, and anticancer properties.[1] In the context of oncology, gallic acid has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][2] These application notes provide a summary of its cytotoxic effects and outline protocols for assessing its biological activity in a laboratory setting.

Mechanism of Action

Gallic acid induces apoptosis in cancer cells through multiple pathways. A primary mechanism involves the induction of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4][5] Key events in gallic acid-induced apoptosis include:

-

Cell Cycle Arrest: Gallic acid can cause cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cancer cells from progressing through the cell division cycle.[3][6]

-

Mitochondrial Pathway Activation: It can alter the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Released cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are the executive enzymes of apoptosis.[3][5][6]

-

Death Receptor Pathway: Gallic acid has been shown to upregulate the expression of death receptors like Fas and their ligands (FasL), initiating the extrinsic apoptosis pathway.[4]

-

p53 Upregulation: The tumor suppressor protein p53 can be upregulated by gallic acid, contributing to the induction of apoptosis.[4][7]

Data Presentation: Cytotoxicity of Gallic Acid

The following tables summarize the half-maximal inhibitory concentration (IC50) values of gallic acid against various human cancer cell lines, as reported in the literature.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 24 | 22.14 ± 0.45 | [7] |

| OVCAR-3 | Ovarian Cancer | 48 | 20.36 ± 0.18 | [7] |

| OVCAR-3 | Ovarian Cancer | 72 | 15.13 ± 0.53 | [7] |

| A2780/CP70 | Ovarian Cancer | 24 | 33.53 ± 2.64 | [7] |

| A2780/CP70 | Ovarian Cancer | 48 | 27.18 ± 0.22 | [7] |

| A2780/CP70 | Ovarian Cancer | 72 | 22.81 ± 0.56 | [7] |

| A2780S | Ovarian Cancer | Not Specified | 103 | [1] |

| A2780CP | Ovarian Cancer | Not Specified | 189 | [1] |

| MDA-MB-231 | Breast Cancer | 24 | ~150 | [8] |

| MDA-MB-231 | Breast Cancer | 48 | ~50 | [8] |

| Jurkat | Lymphoblastic Leukemia | 24 | 60.3 ± 1.6 | [2] |

| Jurkat | Lymphoblastic Leukemia | 48 | 50.9 ± 1.5 | [2] |

| Jurkat | Lymphoblastic Leukemia | 72 | 30.9 ± 2.8 | [2] |

| HeLa | Cervical Cancer | 72 | 10.00 ± 0.67 (µg/mL) | [5] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with a compound, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Gallic Acid (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Gallic Acid in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Gallic Acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with the desired concentration of Gallic Acid for a specific time.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Visualizations

Caption: Simplified signaling pathway of Gallic Acid-induced apoptosis in cancer cells.

Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gallic Acid Induces G0/G1 Phase Arrest and Apoptosis in Human Leukemia HL-60 Cells through Inhibiting Cyclin D and E, and Activating Mitochondria-dependent Pathway | Anticancer Research [ar.iiarjournals.org]

- 4. Gallic Acid Induces Apoptosis in Human Gastric Adenocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Gallic Acid